6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one is a complex organic compound characterized by its unique structure, which includes an azetidine ring, a pyrimidine ring, and an indenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting with the construction of the azetidine ring. One common approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. This reaction is often catalyzed by iodine and requires specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes and pathways.
Medicine
In the field of medicine, this compound has potential therapeutic applications. It can be used as a lead compound for drug development, targeting specific diseases or conditions. Its ability to interact with molecular targets makes it a valuable candidate for further research.
Industry
In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties can be harnessed for various industrial applications, including the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-(azetidin-1-yl)-2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-7-yl)imidazo[1,2-b]pyridazine-3-carboxamide
3-pyrrole-substituted 2-azetidinones
Uniqueness
6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one stands out due to its unique combination of structural elements, which can lead to distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-15-5-4-11-2-3-12(8-14(11)15)13-9-17-16(18-10-13)19-6-1-7-19/h2-3,8-10H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROYHFQOKYPNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=N2)C3=CC4=C(CCC4=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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